
1-ethyl-4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethyl group, a hydroxy group, an oxo group, and a phenoxyacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Hydroxy and Oxo Group Addition: The hydroxy and oxo groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Phenoxyacetyl Group Addition: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride and a base.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a quinoline derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative with a hydroxy group.
Substitution: Formation of quinoline derivatives with various substituents replacing the phenoxyacetyl group.
科学的研究の応用
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Lacks the phenoxyacetyl group, which may result in different chemical reactivity and biological activity.
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide: Similar structure but with variations in the substituents, leading to different properties.
Uniqueness
1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
特性
分子式 |
C20H19N3O5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
1-ethyl-4-hydroxy-2-oxo-N'-(2-phenoxyacetyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H19N3O5/c1-2-23-15-11-7-6-10-14(15)18(25)17(20(23)27)19(26)22-21-16(24)12-28-13-8-4-3-5-9-13/h3-11,25H,2,12H2,1H3,(H,21,24)(H,22,26) |
InChIキー |
HDWQDQVEGZVMHR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


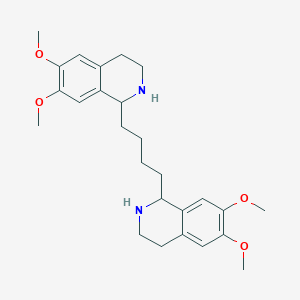
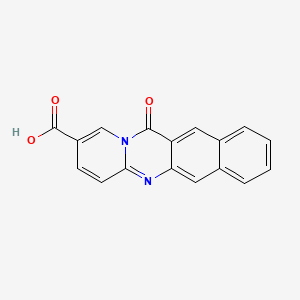


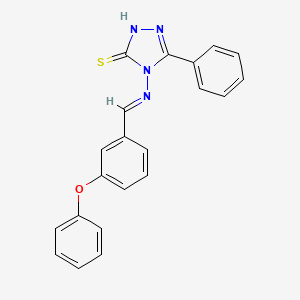
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)

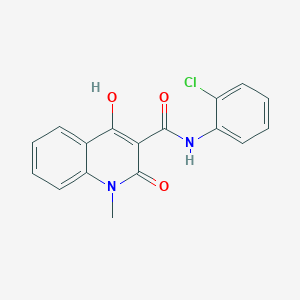



![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
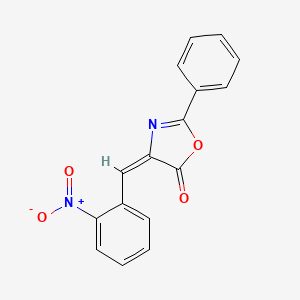
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
